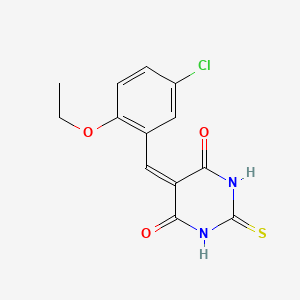
5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as MNBD-PH or MNBD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of imidazolidinedione derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for several research applications.
Mecanismo De Acción
The mechanism of action of 5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione is not yet fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects
Apart from its anticancer properties, this compound has also been found to possess various other biochemical and physiological effects. For instance, the compound has been shown to possess anti-inflammatory properties and has been found to inhibit the production of certain inflammatory cytokines. This compound has also been found to possess antioxidant properties and has been shown to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has several advantages and limitations when it comes to lab experiments. One of the main advantages of this compound is its high potency, which makes it a promising candidate for various research applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione. One of the most promising directions is the development of this compound-based anticancer drugs. This compound has already shown promising results in preclinical studies, and further research in this area could lead to the development of new and effective cancer treatments. Other future directions for research on this compound include its potential applications in the treatment of other diseases such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a promising compound that has several potential applications in scientific research. Its high potency and various biochemical and physiological effects make it a promising candidate for various research applications, including cancer research. Further research in this area could lead to the development of new and effective treatments for cancer and other diseases.
Métodos De Síntesis
5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. This reaction yields the intermediate product, which is then further reacted with phenylhydrazine to form the final product this compound.
Aplicaciones Científicas De Investigación
5-(2-methoxy-5-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to possess potent anticancer properties and has been shown to induce cell death in various cancer cell lines.
Propiedades
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-15-8-7-13(20(23)24)9-11(15)10-14-16(21)19(17(22)18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQMATFGBKNNAH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)




![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)



![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)